(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid
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Overview
Description
(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid is a complex organic compound characterized by the presence of multiple deuterium atoms. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid typically involves multiple steps, including the introduction of deuterium atoms into the phenyl ring and the subsequent formation of the peptide bond. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, which are carried out under controlled conditions to achieve high yields and purity. The use of specialized equipment and techniques, such as deuterium gas exchange and catalytic hydrogenation, is common in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of deuterated amines and alcohols.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated ketones, while reduction can produce deuterated alcohols and amines.
Scientific Research Applications
(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various applications, including NMR spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of (2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interaction with enzymes and receptors. This can lead to altered metabolic pathways and improved drug efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-amino-2-[[2,2-dideuterio-2-(phenyl)acetyl]amino]-5-oxopentanoic acid: Similar structure but without the additional deuterium atoms on the phenyl ring.
(2S)-5-amino-2-[[2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid: Lacks the deuterium atoms on the acetyl group.
Uniqueness
The unique feature of (2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid is the specific placement of deuterium atoms, which can significantly affect its chemical and biological properties. This makes it a valuable tool in research and development, particularly in the study of isotope effects and the design of deuterated drugs.
Properties
Molecular Formula |
C13H16N2O4 |
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Molecular Weight |
269.31 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,4D,8D2 |
InChI Key |
JFLIEFSWGNOPJJ-MTBABXFRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C=C1)C([2H])([2H])C(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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